3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a butylamino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of cyclohexanone with butylamine under specific conditions. The process may include:
Amination Reaction: Cyclohexanone reacts with butylamine in the presence of a catalyst such as palladium or platinum to form the desired product.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems also helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The butylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-5,5-dimethylcyclohex-2-en-1-one
- 3-(Ethylamino)-5,5-dimethylcyclohex-2-en-1-one
- 3-(Propylamino)-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the butylamino group, which imparts specific chemical and biological properties. This compound’s structure allows for unique interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-5-6-13-10-7-11(14)9-12(2,3)8-10/h7,13H,4-6,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPJSSMIJPRJDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=O)CC(C1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312906 | |
Record name | ST50979434 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3334-98-3 | |
Record name | NSC264030 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50979434 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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